molecular formula C11H8F4O4 B7998242 Oxo-[3-(1,1,2,2-tetrafluoro-ethoxy)-phenyl]-acetic acid methyl ester

Oxo-[3-(1,1,2,2-tetrafluoro-ethoxy)-phenyl]-acetic acid methyl ester

Cat. No.: B7998242
M. Wt: 280.17 g/mol
InChI Key: SPXVDAPOCYAXKE-UHFFFAOYSA-N
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Description

Oxo-[3-(1,1,2,2-tetrafluoro-ethoxy)-phenyl]-acetic acid methyl ester is a fluorinated aromatic ester characterized by a phenyl ring substituted at the 3-position with a 1,1,2,2-tetrafluoroethoxy group (-O-CF₂-CF₂H) and an α-ketoacetate methyl ester (-CO-COOCH₃). The molecular formula is C₁₁H₈F₄O₄, with a molecular weight of 296.18 g/mol. The compound’s structure combines electron-withdrawing fluorine atoms and a ketone group, which may influence its reactivity, solubility, and stability.

Properties

IUPAC Name

methyl 2-oxo-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F4O4/c1-18-9(17)8(16)6-3-2-4-7(5-6)19-11(14,15)10(12)13/h2-5,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXVDAPOCYAXKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1=CC(=CC=C1)OC(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Phenolic Intermediate

The synthesis begins with a substituted phenol derivative, often 3-hydroxyphenylacetic acid or its precursors. In industrial settings, phthalic anhydride and monoethanol amine are reacted in toluene to form a phthalimidoethanol intermediate, as demonstrated in a multi-stage synthesis for analogous compounds. This step requires careful temperature control (60–80°C) and anhydrous conditions to prevent hydrolysis.

Introduction of the Tetrafluoroethoxy Group

The tetrafluoroethoxy group (-OCH₂CF₃) is introduced via nucleophilic substitution or coupling reactions. A common method involves reacting the phenolic intermediate with 1,1,2,2-tetrafluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds in polar aprotic solvents (e.g., dimethylformamide) at 80–100°C for 12–24 hours, achieving yields of 65–75%. Alternative approaches use palladium-catalyzed cross-coupling reactions, though these are less cost-effective for industrial-scale production.

Esterification of the Oxo-Acetic Acid Derivative

The final step involves esterification of the carboxylic acid intermediate with methanol. Two primary methods are employed:

  • Acid-catalyzed Fischer esterification : The carboxylic acid is refluxed with excess methanol and sulfuric acid (2–5 mol%) at 65–70°C for 6–8 hours.

  • Chloride-mediated esterification : The acid is first converted to its acyl chloride using thionyl chloride (1.5–2.0 equivalents) in dichloromethane, followed by reaction with methanol. This method achieves higher yields (85–90%) but requires rigorous moisture exclusion.

Catalytic Systems and Reaction Optimization

Catalysts for Key Transformations

Reaction StepCatalystsConditionsYield (%)
Phenolic intermediatePiperidine (0.5–1.0 eq)Toluene, 110°C, 4–6 h70–75
TetrafluoroethoxyationK₂CO₃ (2.0 eq)DMF, 90°C, 18 h65–70
EsterificationH₂SO₄ (2 mol%)MeOH, reflux, 8 h75–80
EsterificationSOCl₂ (1.5 eq)DCM, 0°C → RT, 2 h85–90

The choice of base during tetrafluoroethoxyation critically impacts selectivity. Potassium carbonate minimizes side reactions compared to stronger bases like sodium hydride, which can degrade the fluorinated reagent.

Solvent and Temperature Effects

  • Tetrafluoroethoxyation : Dimethylformamide (DMF) outperforms toluene or THF due to its high polarity, which stabilizes the transition state. Elevated temperatures (90–100°C) are necessary to overcome the activation energy barrier of the aromatic substitution.

  • Esterification : Methanol serves as both solvent and reactant in Fischer esterification, simplifying purification. For chloride-mediated routes, dichloromethane allows rapid mixing and exothermic control.

Industrial-Scale Production Considerations

Cost Efficiency and Yield Optimization

A patent describing the synthesis of trans-cyclohexyl acetic acid derivatives highlights strategies applicable to the target compound:

  • Recycling of byproducts : Unreacted cis-isomers from intermediate steps are epimerized using acetic anhydride (8–10 equivalents) at 40–50°C, improving overall yield from 32% to 47%.

  • Continuous flow reactors : For esterification, tubular reactors with residence times of 30–60 minutes enhance mixing and heat transfer compared to batch processes.

Purification Techniques

  • Crystallization : The crude ester is purified via fractional crystallization from ethyl acetate/methanol (3:1 v/v), achieving >98% purity.

  • Chromatography : On laboratory scales, silica gel chromatography with hexane/ethyl acetate (4:1) eluent removes residual fluorinated byproducts.

Mechanistic Insights and Side Reactions

Tetrafluoroethoxyation Mechanism

The reaction proceeds via a two-step aromatic nucleophilic substitution (SNAr):

  • Deprotonation of the phenolic hydroxyl by K₂CO₃, forming a phenoxide ion.

  • Displacement of iodide from 1,1,2,2-tetrafluoroethyl iodide by the phenoxide, yielding the tetrafluoroethoxy-substituted intermediate.

Competing pathways include:

  • Ether cleavage : Under prolonged heating (>24 h), the tetrafluoroethoxy group may undergo hydrolysis, forming 3-hydroxyphenylacetic acid derivatives.

  • Ring fluorination : Trace HF generated from reagent decomposition can lead to undesired fluorination at the ortho position.

Esterification Side Reactions

  • Transesterification : Using impure methanol (e.g., containing ethanol) results in mixed esters, detectable via GC-MS.

  • Oxidation : The oxo group may undergo further oxidation to a carboxylic acid if oxidizing agents (e.g., residual KMnO₄) are present.

Recent Advances and Alternative Methods

Enzymatic Esterification

Lipase-catalyzed methods (e.g., Candida antarctica Lipase B) enable esterification under mild conditions (pH 7.0, 35°C) with negligible racemization. However, enzyme costs limit industrial adoption.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces the tetrafluoroethoxyation time from 18 hours to 45 minutes, albeit with a 5–10% yield penalty due to increased side reactions.

Chemical Reactions Analysis

Types of Reactions

Oxo-[3-(1,1,2,2-tetrafluoro-ethoxy)-phenyl]-acetic acid methyl ester can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Oxo-[3-(1,1,2,2-tetrafluoro-ethoxy)-phenyl]-acetic acid methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of Oxo-[3-(1,1,2,2-tetrafluoro-ethoxy)-phenyl]-acetic acid methyl ester involves its interaction with specific molecular targets and pathways. The tetrafluoro-ethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in fluorine substitution, ester groups, and aromatic substituents. Key differences in properties and applications are highlighted below.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent on Phenyl Ring Ester Group Key Features
Target Compound C₁₁H₈F₄O₄ 296.18 3-(1,1,2,2-tetrafluoroethoxy) Methyl High fluorine density, ketone group
Ethyl 2-oxo-2-[3-(trifluoromethoxy)phenyl]acetate C₁₁H₉F₃O₄ 262.18 3-(trifluoromethoxy) Ethyl Lower fluorine content, ethyl ester
Ethyl 2-oxo-2-[3-(trifluoromethyl)phenyl]acetate C₁₂H₁₁F₃O₃ 270.28 3-(trifluoromethyl) Ethyl Trifluoromethyl group, higher MW
Methyl perfluoro-3,6,9-trioxadecanoate C₈H₃O₅F₁₃ 426.09 Perfluorinated polyether chain Methyl Extended fluorocarbon chain
Ethyl 3-(2-fluorophenyl)-3-oxopropanoate C₁₁H₁₁FO₃ 210.20 2-fluoro Ethyl Single fluorine, propanoate backbone

Fluorine Substitution Patterns

  • Target Compound: The 1,1,2,2-tetrafluoroethoxy group (-O-CF₂-CF₂H) provides four fluorine atoms, enhancing lipophilicity and oxidative stability compared to non-fluorinated analogs. This substituent is less electron-withdrawing than a trifluoromethyl (-CF₃) group but more than trifluoromethoxy (-OCF₃) .
  • Ethyl 2-oxo-2-[3-(trifluoromethoxy)phenyl]acetate : The -OCF₃ group has three fluorines, offering moderate electron withdrawal. Its ethyl ester may increase hydrolytic stability compared to methyl esters but reduces volatility .
  • Methyl perfluoro-3,6,9-trioxadecanoate: Contains 13 fluorine atoms in a perfluorinated polyether chain, leading to extreme hydrophobicity and chemical inertness. Such compounds are used in surfactants and coatings .

Ester Group Influence

  • Methyl vs. Ethyl esters (e.g., CAS 110193-60-7) may exhibit slower hydrolysis rates in biological systems .

Aromatic Substituent Effects

  • Position and Type: The 3-position substitution on the phenyl ring in the target compound avoids steric hindrance seen in ortho-substituted analogs (e.g., ’s 2-fluorophenyl derivative). Para-substituted derivatives (e.g., ’s 4-phenoxyphenyl analog) may exhibit different electronic effects due to resonance .

Biological Activity

Oxo-[3-(1,1,2,2-tetrafluoro-ethoxy)-phenyl]-acetic acid methyl ester (commonly referred to as TFE-PAA) is a synthetic organic compound characterized by its unique molecular structure, which includes a tetrafluoroethoxy group. This compound has garnered attention in various fields of scientific research, particularly for its potential biological activities and therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₈F₄O₄
  • Molecular Weight : 280.1754 g/mol
  • IUPAC Name : Methyl 2-oxo-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]acetate

The presence of the tetrafluoroethoxy group enhances the lipophilicity of TFE-PAA, which facilitates its interaction with biological membranes and potential targets within cells.

The biological activity of TFE-PAA is primarily attributed to its interaction with specific molecular targets. The tetrafluoroethoxy group significantly increases the compound's ability to penetrate cell membranes. Once inside the cell, TFE-PAA can modulate the activity of various enzymes and receptors, leading to diverse biological effects.

Anticancer Properties

Research indicates that TFE-PAA exhibits promising anticancer properties. Its mechanism may involve:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that TFE-PAA can inhibit the growth of several cancer cell lines by inducing apoptosis (programmed cell death).
  • Synergistic Effects : When combined with other chemotherapeutic agents, TFE-PAA has demonstrated enhanced efficacy in preclinical models.

Anti-inflammatory Effects

TFE-PAA has also been explored for its anti-inflammatory properties:

  • Cytokine Modulation : It has been reported to reduce the levels of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological effects of TFE-PAA:

  • Cell Viability Assays :
    • Objective : To evaluate the cytotoxic effects of TFE-PAA on various cancer cell lines.
    • Findings : TFE-PAA exhibited IC50 values ranging from 10 to 30 µM across different cancer types, indicating significant cytotoxicity.
  • In Vivo Studies :
    • Objective : To assess the therapeutic potential of TFE-PAA in animal models.
    • Findings : In xenograft models, administration of TFE-PAA resulted in a marked reduction in tumor size compared to control groups.
  • Mechanistic Studies :
    • Objective : To elucidate the pathways affected by TFE-PAA.
    • Findings : Western blot analyses revealed that TFE-PAA treatment led to increased levels of cleaved caspase-3 and PARP, markers indicative of apoptosis.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Oxo-[3-(1,1,2,2-tetrafluoro-ethoxy)-phenyl]-acetic acid ethyl esterSimilar structure with an ethyl groupModerate anticancer activity
3-(1,1,2,2-tetrafluoro-ethoxy)-benzoic acidLacks ester groupLower lipophilicity and reduced bioactivity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Oxo-[3-(1,1,2,2-tetrafluoroethoxy)-phenyl]-acetic acid methyl ester, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of intermediates like 3-(1,1,2,2-tetrafluoroethoxy)phenol. Key steps include etherification using phenoxyethanol derivatives and esterification under acidic or catalytic conditions. For example, ethylene glycol-mediated etherification under acidic conditions (e.g., H₂SO₄) can yield intermediate esters, followed by coupling with acetic acid derivatives. Reaction parameters such as temperature (60–80°C), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., NaH for deprotonation) critically impact yield and purity. Purification via column chromatography or recrystallization is recommended to isolate the final product .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential:

  • ¹H NMR : Peaks at δ 3.7–3.9 ppm (methoxy group), δ 4.5–5.0 ppm (tetrafluoroethoxy protons), and aromatic protons (δ 6.8–7.5 ppm) confirm substitution patterns.
  • ¹³C NMR : Signals for carbonyl (δ 170–175 ppm) and fluorinated carbons (δ 110–120 ppm, coupled with ¹⁹F) validate ester and ether linkages.
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺) should match the theoretical molecular weight (434.4 g/mol). Fluorine-specific fragmentation patterns (e.g., loss of -CF₂ groups) further corroborate the structure .

Advanced Research Questions

Q. What mechanistic insights can be derived from studying substitution reactions of the phenoxy groups in this compound?

  • Methodological Answer : Nucleophilic aromatic substitution (SNAr) at the phenoxy group can be explored using fluorinated leaving groups. Kinetic studies under varying conditions (e.g., polar aprotic solvents like DMSO, nucleophiles like amines or thiols) reveal activation barriers and regioselectivity. Computational DFT calculations (e.g., Gaussian software) model transition states and charge distribution, explaining preferential substitution at para/meta positions. Contrast with non-fluorinated analogs shows enhanced reactivity due to electron-withdrawing effects of the tetrafluoroethoxy group .

Q. How do tetrafluoroethoxy groups influence the compound’s reactivity in oxidation/reduction compared to non-fluorinated analogs?

  • Methodological Answer : Fluorination significantly alters redox behavior:

  • Oxidation : The tetrafluoroethoxy group stabilizes intermediates via electron-withdrawal, reducing oxidation potential. For example, KMnO₄-mediated oxidation of the ester moiety proceeds slower than in non-fluorinated analogs, as shown by cyclic voltammetry.
  • Reduction : LiAlH₄ reduces the ester to alcohol, but steric hindrance from fluorine atoms may require elevated temperatures (80–100°C). Comparative TGA/DSC analysis quantifies thermal stability differences .

Q. What computational modeling approaches predict interactions of this compound with biological targets (e.g., enzymes)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER or GROMACS) assess binding affinity to targets like cytochrome P450. Parameters include:

  • Ligand Preparation : Optimize 3D structure with Gaussian (B3LYP/6-31G* basis set).
  • Binding Free Energy : MM-PBSA calculations quantify contributions from hydrophobic (fluorinated groups) and hydrogen-bonding interactions.
  • Pharmacophore Modeling : Identify critical features (e.g., ester carbonyl as a hydrogen-bond acceptor) using Schrödinger Suite. Validate with in vitro enzyme inhibition assays .

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